molecular formula C12H20O3 B13151090 Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13151090
M. Wt: 212.28 g/mol
InChI Key: KGBRSDVARKQQIR-UHFFFAOYSA-N
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Description

Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS: 1538226-89-9) is a spirocyclic ester characterized by a bicyclic structure combining a cyclohexane ring fused with an oxirane (epoxide) moiety. The compound’s molecular formula is C₁₂H₂₀O₃, with a molecular weight of 212.29 g/mol . Its spiro architecture at the 2.5 position introduces steric constraints and electronic effects, making it valuable in synthetic chemistry for constructing complex frameworks. The compound is typically synthesized for research purposes, with a purity of 95%, though commercial availability has been discontinued .

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-14-10(13)9-12(15-9)8-6-5-7-11(12,2)3/h9H,4-8H2,1-3H3

InChI Key

KGBRSDVARKQQIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCCCC2(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-1,3-dioxane with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spiro compounds.

Scientific Research Applications

Scientific Research Applications

Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a versatile compound with applications spanning across chemistry, biology, medicine, and industry.

Chemistry

  • It serves as a building block in organic synthesis.
  • It is used as a precursor for synthesizing more complex molecules.

Biology

  • It is investigated for potential biological activities, including antimicrobial and antifungal properties.

Medicine

  • It is explored for potential use in drug development, particularly in designing spirocyclic drugs.

Industry

  • It is utilized in the synthesis of specialty chemicals and materials.

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) and sodium borohydride (NaBH4NaBH_4).
  • Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups using nucleophiles like sodium methoxide (NaOCH3NaOCH_3) and potassium cyanide (KCNKCN).

Mechanism of Action

The mechanism of action of ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications
Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate 1538226-89-9 C₁₂H₂₀O₃ 212.29 4,4-dimethyl groups on spiro ring
Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate 1561284-14-7 C₁₂H₂₀O₃ 212.29 4,5-dimethyl isomers
Ethyl 2-butyl-1-oxaspiro[2.5]octane-2-carboxylate 922713-06-2 C₁₄H₂₄O₃ 240.34 2-butyl substituent
Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate - C₁₅H₂₆O₃ 254.37 6-tert-butyl group
Methyl 2,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate - C₁₁H₁₈O₃ 198.26 Methyl ester; 2,4-dimethyl substitution
Ethyl 6,6-difluoro-1-oxaspiro[2.5]octane-2-carboxylate 1447942-88-2 C₁₁H₁₆F₂O₂ 218.24 6,6-difluoro substitution

Key Findings:

Substituent Position and Isomerism: The 4,4-dimethyl vs. 4,5-dimethyl isomers (CAS: 1538226-89-9 vs. 1561284-14-7) share identical molecular formulas but differ in substituent positioning. This variation impacts steric accessibility and reactivity. For instance, 4,4-dimethyl groups may enforce greater conformational rigidity compared to the 4,5-isomer .

Functional Group Modifications :

  • Replacing the ethyl ester with a methyl ester (e.g., Methyl 2,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate) reduces molecular weight to 198.26 g/mol , altering solubility and metabolic stability .
  • Fluorination, as in Ethyl 6,6-difluoro-1-oxaspiro[2.5]octane-2-carboxylate (CAS: 1447942-88-2), introduces electronegative fluorine atoms, which can modulate electronic properties and bioavailability .

Spirocyclic epoxides like these are often intermediates in asymmetric synthesis, with substituent bulk influencing diastereoselectivity in ring-opening reactions .

Research and Application Insights

  • Synthetic Utility : this compound’s spirocyclic structure serves as a precursor for bioactive molecules, particularly in medicinal chemistry for targeting rigid protein pockets .
  • Stability Concerns : Discontinuation of commercial supplies (e.g., CymitQuimica’s product) suggests challenges in large-scale synthesis or stability under storage conditions .

Biological Activity

Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 1538226-89-9) is a compound characterized by its unique spirocyclic structure and a carboxylate functional group, which significantly influences its biological activity and potential applications in medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H20O3
  • Molecular Weight : 212.29 g/mol
  • Structure : The compound features a spirocyclic framework that allows for interesting conformational dynamics essential for its interaction with biological targets.

Table 1: Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
This compoundC12H20O3Spirocyclic structure with carboxylate group
Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylateC12H20O3Similar spirocyclic structure but different substitution
Ethyl 1-oxaspiro[2.5]octane-2-carboxylateC10H16O3Simplest structure among analogs; primarily industrial use

Synthesis

The synthesis of this compound typically involves the reaction of a spirocyclic ketone with ethyl chloroformate in the presence of a base like triethylamine. This reaction is usually conducted in organic solvents such as dichloromethane at low temperatures to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The unique structural characteristics enable it to fit into binding sites on these targets, potentially modulating their activities.

Case Studies

  • Antimicrobial Activity : Research has indicated that compounds with similar spirocyclic structures exhibit antimicrobial properties. For instance, studies have shown that spirocyclic compounds can inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria . The exact role of this compound in this context requires further investigation.
  • Enzyme Inhibition : A study focused on the inhibition of specific enzymes by spirocyclic compounds found that modifications in the structural features can significantly enhance binding affinity and inhibitory effects on target enzymes . This suggests potential therapeutic applications for this compound in drug development.
  • Cytotoxicity Studies : Preliminary cytotoxicity studies have shown that structurally related compounds can induce apoptosis in cancer cell lines through various mechanisms, including modulation of signaling pathways involved in cell survival and proliferation . Investigating the cytotoxic effects of this compound could reveal its potential as an anticancer agent.

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